molecular formula C22H17ClN2S B2871377 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine CAS No. 338417-98-4

1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine

Cat. No.: B2871377
CAS No.: 338417-98-4
M. Wt: 376.9
InChI Key: VCOJNKZMIOAKMA-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine is a phthalazine derivative featuring a benzyl group at position 1 and a 4-chlorobenzyl sulfanyl substituent at position 2. Phthalazine derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

1-benzyl-4-[(4-chlorophenyl)methylsulfanyl]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2S/c23-18-12-10-17(11-13-18)15-26-22-20-9-5-4-8-19(20)21(24-25-22)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOJNKZMIOAKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine typically involves the reaction of phthalazine derivatives with benzyl and chlorobenzyl sulfides. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The sulfanyl linkage and aromatic groups can facilitate interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine and related analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position 4) Key Structural Features
This compound C₂₂H₁₇ClN₂S ~376.9 4-Chlorobenzyl sulfanyl Chlorine atom (electron-withdrawing)
1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine C₂₂H₁₈N₂S 342.46 4-Methylphenyl sulfanyl Methyl group (electron-donating)
1-Benzoyl-4-(4-methylphenyl)phthalazine C₂₂H₁₆N₂O 324.37 4-Methylphenyl, benzoyl Carbonyl group (polar)
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole C₂₀H₂₂ClN₃S 372.92 4-Chlorobenzyl sulfanyl Triazole core (distinct heterocycle)

Key Observations :

  • The benzoyl group in the benzoyl-methylphenyl analog introduces polarity, which may improve solubility but reduce lipophilicity relative to sulfanyl-containing derivatives .
  • The sulfanyl group in both phthalazine and triazole derivatives is associated with enzyme inhibitory activity (e.g., 11β-HSD1 inhibition), highlighting its role in biological interactions .
Antimicrobial and Antifungal Activity
  • 1-Benzoyl-4-(4-methylphenyl)phthalazine exhibits notable antibacterial and antifungal properties, attributed to the phthalazine core and substituent interactions .
  • The 4-chlorobenzyl sulfanyl group in the target compound may enhance antimicrobial efficacy due to the chlorine atom’s ability to disrupt microbial cell membranes or enzyme function .
Enzyme Inhibition
  • The triazole derivative with a 4-chlorobenzyl sulfanyl group demonstrates 11β-HSD1 inhibitory activity, suggesting that the sulfanyl-halogen combination is critical for enzyme binding .

Crystallographic and Solubility Considerations

  • 1-Benzoyl-4-(4-methylphenyl)phthalazine crystallizes in a monoclinic system (space group P2₁/c) with hydrogen bonding between molecules, influencing its solubility and bioavailability .

Biological Activity

1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological mechanisms, therapeutic applications, and research findings related to this compound, supported by data tables and case studies.

This compound features a phthalazine core substituted with benzyl and chlorobenzyl groups. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of sulfoxides or sulfonesH2O2, m-CPBA
ReductionConversion of nitro groups to aminesLiAlH4, catalytic hydrogenation
SubstitutionNucleophilic substitution reactionsNaH, K2CO3 in DMF or DMSO

The biological activity of this compound is thought to be mediated through interactions with various molecular targets such as enzymes and receptors. The compound may modulate pathways related to:

  • Cell Proliferation : Potentially influencing tumor growth.
  • Apoptosis : Inducing programmed cell death in cancer cells.
  • Immune Response : Modulating immune system activity.

Antimicrobial Activity

Research indicates that derivatives of phthalazine compounds exhibit significant antimicrobial properties. For example, studies have shown that similar thiazine derivatives demonstrate antifungal activity against species like Aspergillus niger and Aspergillus fumigatus at concentrations as low as 10 µg/mL .

Case Study : A recent study evaluated the antimicrobial efficacy of various phthalazine derivatives against multidrug-resistant pathogens. The results indicated that compounds with sulfanyl groups showed enhanced antimicrobial activity compared to their analogs without these substituents .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against several cancer cell lines. The compound's structure suggests it may inhibit specific cancer-related pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.99 ± 1.06
Hep G2 (Liver Cancer)12.34 ± 0.88
HCT116 (Colon Cancer)9.45 ± 0.75

These results indicate promising anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.

Other Biological Activities

Beyond antimicrobial and anticancer effects, preliminary studies suggest that this compound may also exhibit:

  • Anti-inflammatory Properties : Potentially reducing inflammation through modulation of cytokine production.
  • Antidiabetic Effects : Implications for glucose metabolism regulation have been noted in related compounds .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by its structural components. Variations in substituents on the benzyl or chlorobenzyl groups can lead to significant changes in activity profiles.

Table 3: Comparison of Similar Compounds

CompoundActivity Profile
1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazineModerate antimicrobial activity
1-Benzyl-4-[(4-methylbenzyl)sulfanyl]phthalazineReduced anticancer activity

This comparison highlights the importance of specific functional groups in determining the biological outcomes associated with these compounds.

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